2,6-Dichloro-3H-indol-3-one
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Overview
Description
2,6-Dichloro-3H-indol-3-one is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3H-indol-3-one typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automation in the process enhances efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated indole derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of mono-chlorinated or non-chlorinated indoles.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2,6-Dichloro-3H-indol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3H-indol-3-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroindole
- 2,5-Dichloroindole
- 2,7-Dichloroindole
Uniqueness
2,6-Dichloro-3H-indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H3Cl2NO |
---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
2,6-dichloroindol-3-one |
InChI |
InChI=1S/C8H3Cl2NO/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H |
InChI Key |
ZDZUZGKRHKFBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C2=O)Cl |
Origin of Product |
United States |
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